2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide
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Overview
Description
2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide is an organic compound characterized by the presence of a bromophenyl group, an amino group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide typically involves the reaction of 4-bromoaniline with 3-methyl-2-butanone to form an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Compounds with a phenyl group instead of a bromophenyl group.
Substitution: Derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the acetamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)amino)-N-(3-methylbutan-2-yl)acetamide
- 2-((4-Fluorophenyl)amino)-N-(3-methylbutan-2-yl)acetamide
- 2-((4-Methylphenyl)amino)-N-(3-methylbutan-2-yl)acetamide
Uniqueness
2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions
Biological Activity
2-((4-Bromophenyl)amino)-N-(3-methylbutan-2-yl)acetamide, with the chemical formula C13H19BrN2O and a molecular weight of approximately 299.21 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships.
The compound is characterized by the presence of a bromophenyl group and an acetamide moiety, which are known to influence its biological interactions. The structural representation is as follows:
- Molecular Formula: C13H19BrN2O
- Molecular Weight: 299.21 g/mol
- CAS Number: 1303893-00-6
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on chloroacetamides demonstrated that the position of substituents on the phenyl ring significantly affects their antimicrobial efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus .
Compound | Target Pathogen | Activity |
---|---|---|
N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | Effective |
N-(4-bromophenyl)-2-chloroacetamide | E. coli | Moderate |
This compound | C. albicans | Under investigation |
The compound's bromine substitution may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial activity .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group can participate in hydrogen bonding and hydrophobic interactions, stabilizing its binding to target sites .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) analyses have been utilized to predict the biological activity of related compounds based on their chemical structures. For example, substituents on the phenyl ring significantly influence the biological activity, with halogenated derivatives showing enhanced efficacy against certain pathogens due to increased lipophilicity and electron-withdrawing effects .
Case Studies
- Study on Antimicrobial Activity : A recent investigation into N-substituted phenyl compounds revealed that those with halogen substitutions exhibited superior antimicrobial properties compared to their non-halogenated counterparts . The study highlighted that 4-bromophenyl derivatives were particularly effective against Gram-positive bacteria.
- Mechanistic Insights : Research conducted on structurally similar compounds indicated that the interaction of these compounds with bacterial cell membranes could lead to disruption and cell death, a mechanism attributed to hydrophobic interactions facilitated by bromine substitutions .
Properties
Molecular Formula |
C13H19BrN2O |
---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
2-(4-bromoanilino)-N-(3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C13H19BrN2O/c1-9(2)10(3)16-13(17)8-15-12-6-4-11(14)5-7-12/h4-7,9-10,15H,8H2,1-3H3,(H,16,17) |
InChI Key |
AHGSBLTXTXQSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(=O)CNC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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